molecular formula C13H12F3N3OS B3012267 4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 862652-27-5

4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B3012267
CAS No.: 862652-27-5
M. Wt: 315.31
InChI Key: CXSVWYRMYFWZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a trifluoromethylphenoxy substituent at position 5 and an allyl group at position 4 of the triazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it structurally distinct from simpler triazole analogs . This compound is part of a broader class of 1,2,4-triazole-3-thiols, which are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and enzyme-inhibitory properties.

Properties

IUPAC Name

4-prop-2-enyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS/c1-2-6-19-11(17-18-12(19)21)8-20-10-5-3-4-9(7-10)13(14,15)16/h2-5,7H,1,6,8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSVWYRMYFWZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-allyl-4H-1,2,4-triazole-3-thiol with 3-(trifluoromethyl)phenoxy]methyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Halogenated Groups: The trifluoromethyl group in the target compound offers electron-withdrawing effects and metabolic stability, contrasting with dichlorophenoxy derivatives (e.g., 316.2 Da compound in ), where chlorine atoms increase molecular weight and polarity.

Allyl vs. Aryl Substituents : Allyl groups (as in the target compound) may enhance reactivity in alkylation or cyclization reactions compared to phenyl or benzyl groups (e.g., phenyl in ).

Phenoxy vs. Sulfonyl Groups: The morpholinylsulfonylphenyl derivative (419.5 Da, ) likely exhibits distinct solubility and target-binding profiles due to its sulfonyl and morpholine moieties, which are absent in the target compound.

Physicochemical Properties

  • Solubility: The trifluoromethylphenoxy group increases hydrophobicity compared to methoxy or tert-butyl derivatives (e.g., ).
  • Thermal Stability : Allyl-containing triazoles (e.g., ) undergo thermal rearrangement, suggesting the target compound may require stabilization for high-temperature applications.

Biological Activity

4-Allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, characterized by its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly due to its antifungal, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3N3OS. Its structure includes a triazole ring, which is known for its pharmacological significance. The presence of the trifluoromethylphenoxy group enhances its lipophilicity, potentially improving membrane permeability and biological activity.

PropertyValue
IUPAC Name4-prop-2-enyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione
Molecular FormulaC13H12F3N3OS
CAS Number862652-27-5
SolubilitySoluble in DMSO and DMF

Antifungal Activity

Research indicates that compounds with a triazole moiety exhibit significant antifungal properties. The mechanism typically involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. Studies have shown that derivatives of triazoles can outperform traditional antifungals by exhibiting lower toxicity and higher selectivity.

Antibacterial Activity

This compound has been evaluated for its antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated notable activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition.

Anticancer Potential

The anticancer activity of this compound has been explored through various studies. It has shown effectiveness against several cancer cell lines including colon (HCT116) and breast (T47D) cancer cells. The compound's mechanism may involve induction of apoptosis and cell cycle arrest, as evidenced by assays measuring cell viability and proliferation.

Case Studies

  • Antifungal Efficacy : A study reported that triazole derivatives exhibited potent antifungal activity comparable to established drugs like fluconazole. The compound's unique structure allows it to effectively target fungal pathogens resistant to conventional treatments.
  • Antibacterial Assessment : In vitro tests revealed that this compound inhibited the growth of Candida albicans with an IC50 value significantly lower than that of standard antibiotics.
  • Anticancer Activity : Research involving various triazole derivatives showed that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Comparative Analysis

A comparison with other triazole derivatives highlights the unique properties of this compound:

CompoundAntifungal ActivityAntibacterial ActivityAnticancer Activity
This compoundHighModerateHigh
4-Methyl-4H-1,2,4-triazole-3-thiolModerateLowModerate
4-Allyl-5-(bromophenyl)-4H-1,2,4-triazole-3-thiolHighHighLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.